alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride
Brand Name: Vulcanchem
CAS No.: 62064-74-8
VCID: VC18424992
InChI: InChI=1S/C10H14FNO.ClH/c1-2-12-7-10(13)8-3-5-9(11)6-4-8;/h3-6,10,12-13H,2,7H2,1H3;1H
SMILES:
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol

alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride

CAS No.: 62064-74-8

Cat. No.: VC18424992

Molecular Formula: C10H15ClFNO

Molecular Weight: 219.68 g/mol

* For research use only. Not for human or veterinary use.

alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride - 62064-74-8

Specification

CAS No. 62064-74-8
Molecular Formula C10H15ClFNO
Molecular Weight 219.68 g/mol
IUPAC Name ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride
Standard InChI InChI=1S/C10H14FNO.ClH/c1-2-12-7-10(13)8-3-5-9(11)6-4-8;/h3-6,10,12-13H,2,7H2,1H3;1H
Standard InChI Key UHJPOWOWDIKALR-UHFFFAOYSA-N
Canonical SMILES CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-]

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride, reflects its key structural components :

  • A 4-fluorophenyl group attached to a central carbon.

  • A 2-hydroxyethyl chain bearing an ethylazanium group (ethylamine protonated to form a quaternary ammonium).

  • A chloride counterion to balance the positive charge on the azanium group.

The canonical SMILES notation, CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-], further clarifies the connectivity and stereoelectronic features . The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability, traits often leveraged in drug design.

Stereochemical Considerations

Physicochemical Properties

Key computed and experimental properties are summarized below:

PropertyValueSource
Molecular Weight219.68 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4
Topological Polar Surface Area36.8 Ų
Collision Cross Section (CCS)Not explicitly reported

The Topological Polar Surface Area (TPSA) of 36.8 Ų indicates moderate polarity, likely influencing solubility and membrane permeability . The rotatable bond count of 4 suggests conformational flexibility, which may impact binding interactions in biological systems .

Applications and Research Utility

Organic Synthesis

This compound serves as a versatile building block for:

  • Pharmaceutical intermediates: The fluorinated aromatic ring and amine group are common motifs in antipsychotics and antivirals.

  • Chiral ligands: Potential use in asymmetric catalysis due to its amine and alcohol functionalities .

Analytical Chemistry

Predicted collision cross-section (CCS) values position it as a candidate for ion mobility spectrometry (IMS) studies, aiding in structural characterization and metabolomic profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator